Cas no 1540-36-9 (3-n-Butyl-2,4-pentanedione)

3-n-Butyl-2,4-pentanedione is a diketone compound characterized by its unique structural properties, featuring a butyl substituent at the 3-position of a pentanedione backbone. This configuration imparts distinct reactivity and coordination capabilities, making it useful in organic synthesis and metal chelation applications. Its β-diketone functionality allows for stable complex formation with various metal ions, which is advantageous in catalysis and material science. The compound's moderate volatility and solubility in common organic solvents enhance its versatility in reaction systems. Additionally, its well-defined molecular structure ensures reproducibility in synthetic processes, making it a reliable intermediate for specialized chemical transformations.
3-n-Butyl-2,4-pentanedione structure
3-n-Butyl-2,4-pentanedione structure
商品名:3-n-Butyl-2,4-pentanedione
CAS番号:1540-36-9
MF:C9H16O2
メガワット:156.22214
CID:83768
PubChem ID:73763

3-n-Butyl-2,4-pentanedione 化学的及び物理的性質

名前と識別子

    • 3-n-Butyl-2,4-pentanedione
    • 3-Acetyl-2-heptanone
    • 3-Butyl-2,4-pentanedione
    • 3-butylpentane-2,4-dione
    • 3-Butylacetylacetone
    • 3-Butyl-2,4-pentadione
    • 3-Butylpentanedione-2,4
    • MFCD00026235
    • DTXSID50165512
    • Z56951935
    • 2,4-PENTANEDIONE, 3-BUTYL-
    • AI3-19271
    • EINECS 216-274-1
    • 3-n-Butyl-acetylaceton
    • 3-butyl-2,4-pentandione
    • NSC2249
    • 2, 3-butyl-
    • NS00025008
    • 1540-36-9
    • YTTRIUMSULFIDE
    • UNII-6C6N2RN9MM
    • NSC-2249
    • CS-0206554
    • FT-0616208
    • 3-n-butyl 2,4-pentanedione
    • SCHEMBL452597
    • AKOS001047287
    • 6C6N2RN9MM
    • 3-(1-BUTYL)-PENTANE-2,4-DIONE
    • NSC 2249
    • 3-BUTYLPENTAN-2,4-DIONE
    • 3-butyl-pentane-2,4-dione
    • DTXCID9088003
    • MDL: MFCD00026235
    • インチ: InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3
    • InChIKey: MBXOOYPCIDHXGH-UHFFFAOYSA-N
    • ほほえんだ: CCCCC(C(=O)C)C(=O)C
    • BRN: 507436

計算された属性

  • せいみつぶんしりょう: 156.11500
  • どういたいしつりょう: 156.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 34.1A^2
  • 互変異性体の数: 5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0,927 g/cm3
  • ふってん: 101-104°C 10mm
  • フラッシュポイント: 101-104°C/10mm
  • 屈折率: 1.4470
  • PSA: 34.14000
  • LogP: 1.97080
  • ようかいせい: 水に溶けない。

3-n-Butyl-2,4-pentanedione セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

3-n-Butyl-2,4-pentanedione 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-n-Butyl-2,4-pentanedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B701393-5g
3-N-Butyl-2,4-pentanedione
1540-36-9
5g
$ 185.00 2022-06-06
TRC
B701393-500mg
3-N-Butyl-2,4-pentanedione
1540-36-9
500mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-PP581-5g
3-n-Butyl-2,4-pentanedione
1540-36-9 98%
5g
¥682.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11236-250g
3-n-Butyl-2,4-pentanedione, 98%
1540-36-9 98%
250g
¥15866.00 2023-03-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11236-50g
3-n-Butyl-2,4-pentanedione, 98%
1540-36-9 98%
50g
¥3755.00 2023-03-03
Apollo Scientific
OR936245-1g
3-N-Butyl-2,4-pentanedione
1540-36-9 98%
1g
£90.00 2025-02-20
TRC
B701393-1g
3-N-Butyl-2,4-pentanedione
1540-36-9
1g
$ 65.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-PP581-500mg
3-n-Butyl-2,4-pentanedione
1540-36-9 98%
500mg
¥181.0 2022-05-30
Apollo Scientific
OR936245-25g
3-N-Butyl-2,4-pentanedione
1540-36-9 98%
25g
£620.00 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11236-10g
3-n-Butyl-2,4-pentanedione, 98%
1540-36-9 98%
10g
¥822.00 2023-03-03

3-n-Butyl-2,4-pentanedione 関連文献

3-n-Butyl-2,4-pentanedioneに関する追加情報

Research Brief on 3-n-Butyl-2,4-pentanedione (CAS: 1540-36-9) in Chemical Biology and Pharmaceutical Applications

3-n-Butyl-2,4-pentanedione (CAS: 1540-36-9) is a β-diketone derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in metal chelation, enzyme inhibition, and as a precursor for heterocyclic compounds with pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the metal-chelating properties of 3-n-Butyl-2,4-pentanedione, particularly its interaction with transition metals such as copper and iron. The research demonstrated that this compound forms stable complexes with these metals, which could be leveraged in designing novel metalloenzyme inhibitors or metal-chelating therapeutics for diseases like Alzheimer's and Wilson's disease. The study employed spectroscopic techniques (UV-Vis, NMR) and computational modeling to characterize these interactions.

In pharmaceutical applications, 3-n-Butyl-2,4-pentanedione has shown promise as a building block for antimicrobial agents. A recent patent application (WO2023056789) disclosed its use in synthesizing novel quinolone derivatives with enhanced activity against drug-resistant bacterial strains. The structural flexibility of the butyl side chain was found to significantly influence the compounds' membrane permeability and target binding affinity.

Metabolic studies have revealed interesting pharmacokinetic properties of 3-n-Butyl-2,4-pentanedione. Research published in Xenobiotica (2024) demonstrated that this compound undergoes rapid hepatic metabolism primarily via glucuronidation, with a plasma half-life of approximately 2.3 hours in rodent models. These findings are crucial for developing derivatives with improved metabolic stability for therapeutic applications.

Recent advances in synthetic methodology have enabled more efficient production of 3-n-Butyl-2,4-pentanedione. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2024) described a solvent-free condensation reaction using heterogeneous catalysis, achieving yields above 85% while reducing environmental impact. This development addresses previous challenges in large-scale production of this valuable intermediate.

Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary in vitro data suggest that 3-n-Butyl-2,4-pentanedione derivatives may modulate amyloid aggregation pathways, though further studies are needed to validate these findings and assess therapeutic potential. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, makes it particularly interesting for CNS-targeted drug development.

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Amadis Chemical Company Limited
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